molecular formula C25H20N4OS2 B2420408 (E)-3-((5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 1321672-96-1

(E)-3-((5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2420408
CAS No.: 1321672-96-1
M. Wt: 456.58
InChI Key: JYWAFDKQYICHLG-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-((5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C25H20N4OS2 and its molecular weight is 456.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[[4-phenyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4OS2/c30-25-28(21-15-7-8-16-22(21)32-25)18-23-26-27-24(29(23)20-13-5-2-6-14-20)31-17-9-12-19-10-3-1-4-11-19/h1-16H,17-18H2/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWAFDKQYICHLG-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-((5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H22N4OS, with a molecular weight of 398.50 g/mol. The structure features a triazole ring, a thiazole moiety, and a cinnamylthio group, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing triazole and thiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strains TestedZone of Inhibition (mm)
Triazole Derivative AE. coli20
Triazole Derivative BS. aureus25
This compoundE. coli, S. aureus22, 26

These findings indicate that the compound possesses superior antibacterial activity compared to some existing antibiotics .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells through the activation of intrinsic pathways.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)15Apoptosis via caspase activation
HeLa (Cervical)12Cell cycle arrest
A549 (Lung)18ROS generation

Studies indicate that the compound's mechanism may involve the generation of reactive oxygen species (ROS), leading to increased oxidative stress within cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The triazole moiety is known for its ability to inhibit enzymes such as cytochrome P450 and other ATP-utilizing enzymes .
  • Interaction with Cellular Targets : The compound interacts with specific cellular receptors and proteins involved in cell signaling pathways, potentially altering gene expression related to proliferation and apoptosis.

Case Studies

A notable study involved the synthesis and evaluation of various derivatives based on the parent structure. These derivatives were tested for their antimicrobial and anticancer properties in vitro.

Case Study Summary:
A research team synthesized several analogs and conducted a series of tests to assess their biological activities. Among these analogs, one derivative demonstrated a remarkable ability to inhibit tumor growth in xenograft models without significant toxicity to normal tissues .

Scientific Research Applications

Anticancer Activity

Recent studies highlight the compound's potential as an anticancer agent. The derivative containing the 1,2,4-triazole moiety has shown significant cytotoxic effects against various cancer cell lines. For instance, a study reported that certain synthesized derivatives of 1,2,4-triazoles exhibited potent inhibitory activity against phospholipid-dependent kinase 1, leading to cell cycle arrest in cancer cells such as HT29 . This suggests that compounds like (E)-3-((5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one could be further explored for their therapeutic potential in cancer treatment.

Antimicrobial Properties

The compound's thiazole and triazole functionalities may contribute to its antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles possess significant antimicrobial and antiviral activities. Specifically, compounds with similar structural motifs have been shown to inhibit the growth of various bacterial strains and fungi . This positions this compound as a candidate for developing new antimicrobial agents.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes that play crucial roles in metabolic pathways. For example, certain derivatives have demonstrated effectiveness as glucosidase inhibitors, which are essential in managing conditions like diabetes . The structural modifications in triazole derivatives can significantly enhance their bioactivity against these enzymes.

Anticoagulant Effects

Another area of research focuses on the anticoagulant properties of related triazole compounds. Some synthesized derivatives have been shown to increase plasma rectification time and bleeding time, indicating potential use as anticoagulants . This application could be particularly beneficial in managing thrombotic disorders.

Synthesis and Characterization

The synthesis of this compound involves various chemical reactions that can be optimized for better yields and purity. Techniques such as NMR spectroscopy and mass spectrometry are commonly used for characterization and confirmation of the compound's structure .

Potential Research Areas:

  • Further Anticancer Studies: Investigating its efficacy across different cancer types and understanding its mechanism of action.
Research Focus Description
Anticancer ActivityExplore cytotoxic effects on various cancer cell lines
Antimicrobial StudiesAssess effectiveness against a broader range of pathogens
Enzyme InhibitionEvaluate inhibition potency on different metabolic enzymes
Anticoagulant ResearchInvestigate mechanisms and therapeutic applications

Case Studies:

Several case studies have documented the synthesis and biological evaluation of triazole derivatives with similar structures to this compound. These studies often emphasize structure–activity relationships (SAR), guiding future modifications to enhance pharmacological profiles .

Q & A

Q. What are the established synthetic routes for synthesizing triazole-thiazole hybrids like (E)-3-((5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one?

  • Methodological Answer : The compound can be synthesized via:
  • Step 1 : Condensation of 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-thiones with chloroacetic acid under reflux to form thioacetic acid intermediates .
  • Step 2 : Salt formation by reacting the thioacetic acid with inorganic bases (e.g., NaOH/KOH) or organic bases (e.g., piperidine/morpholine) in ethanol .
  • Step 3 : Metal complexation using Fe(II), Cu(II), or Zn(II) sulfates for enhanced stability and pharmacological activity .
    Example yields:
StepReagents/ConditionsYield RangeReference
1Chloroacetic acid, reflux60–85%
2NaOH in ethanol70–90%

Q. How is the structural identity of this compound confirmed post-synthesis?

  • Methodological Answer : Use a multi-analytical approach:
  • Elemental Analysis : Verify C, H, N, S content within ±0.3% of theoretical values .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹) .
  • ¹H NMR : Confirm substituent integration (e.g., aromatic protons at δ 7.2–8.1 ppm, methylene groups at δ 3.5–4.5 ppm) .
  • Thin-Layer Chromatography (TLC) : Ensure purity (>95%) using silica gel plates and ethyl acetate/hexane eluents .

Q. What pharmacological activities are predicted for this compound based on structural analogs?

  • Methodological Answer :
  • Antimicrobial Screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • SAR Analysis : Compare activity with analogs having substituent variations (e.g., electron-withdrawing groups on the phenyl ring enhance antimicrobial potency) .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing diverse substituents (e.g., halogens, alkyl chains) to the triazole-thiazole core?

  • Methodological Answer :
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for bulky substituents to improve solubility .
  • Catalyst Screening : Test Pd-catalyzed cyclization for sterically hindered groups (e.g., cinnamylthio) to reduce side reactions .
  • Temperature Control : Maintain reflux at 80–100°C for 4–6 hours to balance reactivity and decomposition .
    Example Data:
SubstituentSolventCatalystYield
-BrDMFNone65%
-CF₃EthanolPd(OAc)₂78%

Q. How to resolve contradictions in interpreting NMR/IR data for structurally similar derivatives?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Simulate expected spectra and compare with experimental data to assign ambiguous peaks .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
  • Variable-Temperature IR : Identify dynamic conformational changes (e.g., tautomerism in triazole rings) by analyzing peak shifts at different temperatures .

Q. What experimental design considerations are critical for assessing structure-activity relationships (SAR) in antimicrobial studies?

  • Methodological Answer :
  • Control Groups : Include positive controls (e.g., ciprofloxacin for bacteria) and negative controls (DMSO vehicle) .
  • Dose-Response Curves : Test 5–7 concentrations (e.g., 1–100 µg/mL) to calculate EC₅₀/IC₅₀ values accurately .
  • Bioisosteric Replacement : Replace sulfur with selenium in the thiazole ring to evaluate redox-mediated activity changes .
    Example SAR Table:
DerivativeR GroupMIC (µg/mL) vs S. aureus
A-Cinnamylthio12.5
B-Methylthio25.0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.